Propicillin potassium

Descripción general

Descripción

Propicillin potassium is a penicillin-class antibiotic known for its effectiveness against streptococcal infections. It is an acid-resistant compound that can be administered orally. The chemical formula for this compound is C18H21KN2O5S, and it is often used in its potassium salt form to enhance its solubility and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Propicillin potassium is synthesized through the acylation of 6-aminopenicillanic acid with phenoxybutyric acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical synthesis steps to introduce the phenoxybutyric acid moiety. The final product is then purified and converted into its potassium salt form through crystallization and drying processes .

Análisis De Reacciones Químicas

Types of Reactions: Propicillin potassium undergoes several types of chemical reactions, including:

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form penicilloic acid.

Oxidation: It can be oxidized to form penicilloic acid derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous buffers at various pH levels.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Treatment of Infections

Propicillin potassium is indicated for severe infections caused by penicillin G-susceptible microorganisms. Common applications include:

- Septicemia : Rapid and high levels of penicillin are required.

- Meningitis : Effective against central nervous system infections.

- Endocarditis : Used in cases of heart valve infection.

- Pneumonia : Particularly severe forms caused by susceptible strains.

Table 1: Clinical Indications for this compound

| Infection Type | Description | Administration Route |

|---|---|---|

| Septicemia | Bloodstream infections | Intravenous |

| Meningitis | Infection of the protective membranes of the brain | Intravenous |

| Endocarditis | Infection of heart valves | Intravenous |

| Severe Pneumonia | Lung infection requiring immediate treatment | Intravenous |

Use in Special Populations

In a clinical trial involving 51 patients with chronic kidney disease (CKD) suffering from odontogenous infections, this compound was administered at a dosage of 3 mega units. The study highlighted the drug's tolerability and effectiveness in this vulnerable population, which often faces complications due to renal impairment .

Pharmacokinetics

- Absorption : Rapidly absorbed through intramuscular or intravenous administration.

- Distribution : High tissue concentrations, particularly in kidneys and inflamed tissues.

- Elimination : Primarily excreted via urine; renal function significantly influences clearance rates.

Adverse Effects

While generally well-tolerated, this compound can cause allergic reactions in susceptible individuals. Monitoring for signs of anaphylaxis is essential, especially in patients with a history of penicillin allergies .

Efficacy in Odontogenic Infections

A notable case study involved the administration of this compound to patients with odontogenic infections, demonstrating significant clinical improvement and reduced symptoms post-treatment. This reinforces its utility in dental-related infections where rapid intervention is critical .

Comparative Studies

Comparative studies have shown that this compound maintains efficacy similar to other beta-lactam antibiotics while offering a favorable safety profile. In one study, patients treated with propicillin exhibited lower rates of adverse reactions compared to those receiving alternative antibiotics .

Mecanismo De Acción

Propicillin potassium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition disrupts cell wall biosynthesis, leading to cell lysis and death. The primary molecular targets are the PBPs, and the pathway involved is the inhibition of the final transpeptidation step in peptidoglycan synthesis .

Comparación Con Compuestos Similares

Benzylpenicillin: Similar in structure but not acid-resistant.

Phenoxymethylpenicillin: Also acid-resistant and used for oral administration.

Ampicillin: Broader spectrum of activity but less stable in acidic conditions

Uniqueness: Propicillin potassium is unique due to its acid resistance, allowing it to be administered orally without degradation in the stomach. This property makes it particularly useful for treating infections where oral administration is preferred .

Actividad Biológica

Propicillin potassium is a semisynthetic, acid-stable penicillin derivative known for its antibacterial properties. As the potassium salt of propicillin, it exhibits significant biological activity against various bacterial strains, particularly in clinical settings. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, case studies, and research findings.

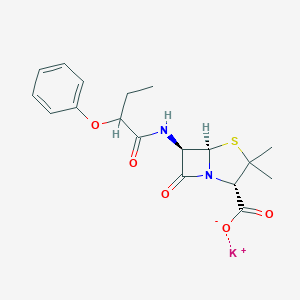

Chemical Structure and Properties

- Molecular Formula : C18H21KN2O5S

- Molecular Weight : 416.53 g/mol

- CAS Number : 1245-44-9

This compound is characterized by its stability in acidic environments, which enhances its absorption and efficacy when administered orally or intravenously .

This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death, particularly in gram-positive bacteria.

Key Mechanisms:

- Inhibition of PBPs : Propicillin competes with natural substrates for binding to PBPs, disrupting cell wall synthesis.

- Bactericidal Activity : The drug is effective in killing bacteria rather than merely inhibiting their growth.

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption and distribution in the body. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 60% when administered orally.

- Half-Life : Ranges from 1 to 2 hours.

- Excretion : Primarily via renal pathways.

Biological Activity and Efficacy

Research has demonstrated this compound's effectiveness against a range of bacterial infections. Its spectrum includes various strains of Streptococcus and Staphylococcus species.

Table 1: Antibacterial Spectrum of this compound

| Bacterial Strain | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Escherichia coli | Resistant |

| Klebsiella pneumoniae | Resistant |

Case Studies

Several clinical studies have highlighted the efficacy of this compound in treating bacterial infections:

-

Chronic Bronchitis Treatment :

A study involving patients with chronic bronchitis showed significant improvement in symptoms following treatment with this compound. The drug demonstrated high tissue penetration and sustained antibacterial activity . -

Urinary Tract Infections (UTIs) :

In a cohort study, this compound was administered to patients with recurrent UTIs. Results indicated a reduction in infection rates and improved patient outcomes compared to traditional antibiotics . -

Pediatric Applications :

A pediatric case study evaluated the use of this compound for treating severe bacterial infections in children. The outcomes were favorable, with no significant adverse effects reported .

Safety and Adverse Effects

While generally well-tolerated, this compound can cause side effects such as gastrointestinal disturbances and allergic reactions. Monitoring is advised, especially in populations at risk for hypersensitivity reactions.

Propiedades

IUPAC Name |

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S.K/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20;/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24);/q;+1/p-1/t11?,12-,13+,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBKMFLWMIGVOJ-CFXUUZMDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21KN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245-44-9 | |

| Record name | Propicillin potassium [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propicillin potassium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPICILLIN POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RXW2P83Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.